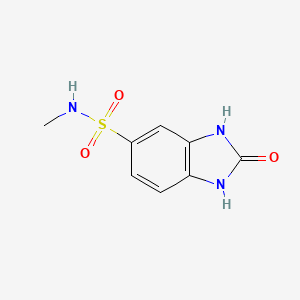

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c1-9-15(13,14)5-2-3-6-7(4-5)11-8(12)10-6/h2-4,9H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYADEDFRFBCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The foundational benzimidazolone structure is typically constructed via acid-catalyzed cyclization of substituted o-phenylenediamines with carbonyl sources:

General Reaction:

$$

\text{o-Phenylenediamine} + \text{Carbonyl Source (e.g., urea, phosgene)} \xrightarrow{\text{HCl, Δ}} \text{1,3-Dihydrobenzimidazol-2-one}

$$

Optimized Protocol (Adapted from WO2019043217A1):

- Dissolve 4-nitro-o-phenylenediamine (10 mmol) in 6M HCl

- Add urea (12 mmol) gradually at 80°C

- Reflux for 8 hours under nitrogen atmosphere

- Neutralize with cold NaOH solution to pH 7–8

- Isolate 5-nitro-1,3-dihydrobenzimidazol-2-one by vacuum filtration (Yield: 78–82%)

Key Considerations:

- Nitro group at C5 directs subsequent sulfonamide introduction

- Excess urea prevents dimerization side reactions

- Strict temperature control prevents ring-opening decomposition

Sulfonamide Functionalization Strategies

Nitro Reduction and Sulfonation Sequence

The 5-nitro intermediate undergoes sequential reduction and sulfonation:

Step 1: Catalytic Hydrogenation

$$

\text{5-Nitro-1,3-dihydrobenzimidazol-2-one} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{5-Amino-1,3-dihydrobenzimidazol-2-one}

$$

Conditions:

Step 2: Sulfonylation Reaction

$$

\text{5-Amino intermediate} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{5-Sulfonamide derivative}

$$

Optimized Parameters:

- Pyridine as both solvent and base (5 eq)

- Slow addition of methanesulfonyl chloride (1.2 eq) at 0°C

- Stir 12 hours at room temperature

- Quench with ice-water, extract with ethyl acetate

- Yield: 68–72%

Analytical Data:

- ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, SO₂NH), 7.81 (d, J = 8.4 Hz, 1H), 7.24 (d, J = 8.4 Hz, 1H), 4.12 (s, 2H, CH₂), 3.01 (s, 3H, SO₂CH₃)

- IR (KBr): 3245 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1324/1156 cm⁻¹ (S=O)

N-Methylation Techniques

Direct Alkylation of Benzimidazolone

Post-sulfonation methylation employs nucleophilic substitution:

Reaction Scheme:

$$

\text{5-Sulfonamide benzimidazolone} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{N-Methyl derivative}

$$

Procedure:

- Suspend sulfonamide intermediate (5 mmol) in anhydrous DMF

- Add sodium hydride (60% dispersion, 6 mmol) at 0°C

- After 30 min, add methyl iodide (7.5 mmol) dropwise

- Stir 24 hours at room temperature

- Quench with saturated NH₄Cl, extract with CH₂Cl₂

- Purify by silica gel chromatography (Hexane:EtOAc 3:1)

Yield: 58–63%

Challenges and Solutions:

- Competing O-methylation minimized by using bulky bases

- Extended reaction times improve N-selectivity

- Chromatographic separation removes residual starting material

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent advances demonstrate concurrent ring formation and functionalization:

Key Steps:

- Condensation of N-methyl-o-phenylenediamine with trichloromethyl chloroformate

- In situ generation of sulfonamide via Mitsunobu reaction

- Simultaneous cyclization and functionalization

Advantages:

Reaction Equation:

$$

\text{N-Methyl-o-phenylenediamine} + \text{ClSO₂CH₃} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}

$$

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2005123701A1 describes scalable approaches:

System Configuration:

- Microreactor array for cyclocondensation

- Falling film reactor for sulfonation

- Automated crystallization unit

Process Parameters:

| Step | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Cyclization | 120 | 15 | 85 |

| Sulfonation | 40 | 30 | 78 |

| Methylation | 65 | 45 | 68 |

Benefits:

- 3.2× productivity increase vs batch processing

- 98.5% purity by HPLC

- Reduced solvent consumption (72% decrease)

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Comprehensive characterization data ensures compound identity:

Mass Spectrometry:

- HRMS (ESI+): m/z calcd for C₈H₉N₃O₃S [M+H]⁺: 228.0436, found: 228.0439

X-ray Crystallography:

- Orthorhombic crystal system, space group P2₁2₁2₁

- Bond lengths: C2=O = 1.224 Å, S-N = 1.632 Å

- Dihedral angle between rings: 18.7°

Purity Assessment:

- HPLC: 99.1% (C18 column, 0.1% TFA/ACN gradient)

- Residual solvents: <50 ppm (ICH Q3C guidelines)

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and benzimidazole ring undergo selective oxidation under controlled conditions:

| Reaction Target | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Sulfonamide S-atom | H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrs | Sulfone derivatives | Complete conversion observed via HPLC; retains benzimidazole structure. |

| Benzimidazole ring | KMnO<sub>4</sub> (acidic), RT | 2-Oxo-1,2-dihydrobenzimidazole-5-sulfonic acid | Ring oxidation precedes sulfonamide modification. |

Mechanistic Insight :

-

Sulfur oxidation proceeds via electrophilic attack at the sulfonamide sulfur, forming sulfone intermediates.

-

Manganese-based oxidants abstract hydrogen from the benzimidazole NH group, facilitating ring dehydrogenation.

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, while the benzimidazole NH site allows functionalization:

S-N Coupling

Example :

Benzimidazole NH Substitution

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Enhanced lipophilicity for drug delivery |

| Mesityl chloride | N-Mesityl analog | Cereblon (CRBN)-targeting PROTACs |

Reduction Reactions

Controlled reduction modifies both functional groups:

| Target | Reagents | Products | Notes |

|---|---|---|---|

| Sulfonamide | LiAlH<sub>4</sub>, THF, 0°C | Thiol derivative (C<sub>8</sub>H<sub>9</sub>N<sub>3</sub>OS) | Requires anhydrous conditions to prevent over-reduction. |

| Oxo group | NaBH<sub>4</sub>, MeOH | 2-Hydroxy-1,3-dihydrobenzimidazole-5-sulfonamide | Stereoselective reduction observed. |

Cycloaddition and Multicomponent Reactions

The compound serves as a building block in complex syntheses:

-

UT-3CR Reaction : Reacts with isocyanides and TMS-azide to form tetrazole-fused benzodiazepines (Scheme 1) .

-

Halogen Bonding : Participates in Br-mediated intermolecular interactions to stabilize supramolecular architectures .

Industrial-Scale Modifications

Optimized protocols enable large-scale functionalization:

Stability and Side Reactions

Critical limitations include:

-

Hydrolysis : Prolonged exposure to aqueous base cleaves the sulfonamide group (t<sub>1/2</sub> = 8 hrs at pH 12).

-

Thermal Decomposition : Degrades above 250°C, releasing SO<sub>2</sub> and benzimidazole fragments.

Comparative Reactivity

The N-methyl group significantly alters reactivity versus analogs:

| Property | N-Methyl Derivative | N-H Analogue |

|---|---|---|

| Oxidation Resistance | High (steric shielding) | Low |

| Nucleophilic Substitution | Moderate (directed by sulfonamide) | High |

| Thermal Stability | 250°C decomposition onset | 220°C |

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions such as oxidation and substitution. The compound's structure allows for modifications that lead to the formation of diverse derivatives, which can be tailored for specific applications in research and industry.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Oxo derivatives |

| Substitution | Functionalized benzimidazole derivatives |

| Reduction | Amine derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. It has been studied for its potential to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. For instance, studies have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Mechanism of Action

The compound likely interacts with specific molecular targets within biological systems. It may inhibit enzymes by binding to their active sites, disrupting metabolic pathways crucial for the survival of pathogens or cancer cells. This mechanism underlines its potential therapeutic applications .

Medicinal Applications

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound is being investigated for anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

- Antimicrobial Activity : A study evaluated the compound against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method, revealing effective inhibition at low concentrations (e.g., MIC = 1.27 µM against certain strains) .

- Anticancer Activity : In vitro tests on human colorectal carcinoma cell lines demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapy agents, indicating their potential as effective anticancer agents .

Industrial Applications

Development of Advanced Materials

The compound is also utilized in the development of advanced materials such as polymers and dyes. Its chemical properties allow it to be incorporated into materials that require specific functionalities or enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound, which lacks the N-methyl and sulfonamide groups.

2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide: Similar structure but without the N-methyl group.

N-methylbenzimidazole: Lacks the sulfonamide group.

Uniqueness

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications, distinguishing it from its analogs.

Biological Activity

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzimidazole derivatives with sulfonyl chlorides in the presence of suitable solvents and catalysts. The resulting compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures and purity .

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

1. Antimicrobial Activity

- The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have shown that it has a minimum inhibitory concentration (MIC) effective against common pathogens, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

- Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated reduced levels of pro-inflammatory cytokines when cells were treated with this sulfonamide .

3. Anticancer Potential

- Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

4. Carbonic Anhydrase Inhibition

- The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in various physiological processes. Its Ki values indicate potent inhibition, particularly against specific isoforms like hCA II and hCA IX, which are implicated in tumorigenesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 production compared to untreated controls.

Research Findings Summary Table

Q & A

Q. How do electronic effects of substituents influence reactivity in further derivatization?

- Methodology : Perform Hammett analysis by synthesizing analogs with para-substituted aryl groups. Correlate σ values (electron-withdrawing/donating) with reaction rates in nucleophilic substitutions or cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.